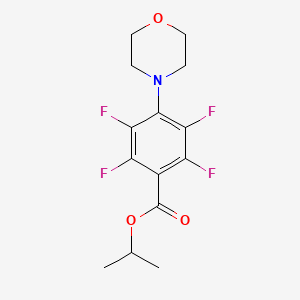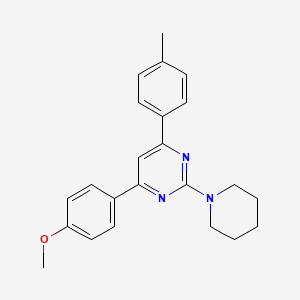![molecular formula C13H15ClN2O B6111051 1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride](/img/structure/B6111051.png)
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a phenoxybutenyl group attached to the imidazole ring, and it is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Phenoxybutenyl Intermediate: The phenoxybutenyl group can be synthesized through a reaction between 4-phenoxybut-2-en-1-ol and a suitable halogenating agent, such as thionyl chloride, to form 4-phenoxybut-2-en-1-yl chloride.
Coupling with Imidazole: The phenoxybutenyl chloride is then reacted with imidazole in the presence of a base, such as potassium carbonate, to form 1-[(E)-4-phenoxybut-2-enyl]imidazole.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the imidazole derivative to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.
化学反応の分析
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The phenoxybutenyl group can also contribute to its biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride can be compared with other imidazole derivatives, such as:
1-[(E)-4-phenoxybut-2-enyl]imidazole: Lacks the hydrochloride salt form, which may affect its solubility and stability.
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrobromide: Similar structure but with a different halide salt, which can influence its reactivity and biological activity.
1-[(E)-4-phenoxybut-2-enyl]imidazole;acetate: Contains an acetate group instead of a halide, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the phenoxybutenyl group and the imidazole ring, along with the hydrochloride salt form, which provides distinct chemical and biological properties.
特性
IUPAC Name |
1-[(E)-4-phenoxybut-2-enyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-2-6-13(7-3-1)16-11-5-4-9-15-10-8-14-12-15;/h1-8,10,12H,9,11H2;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOSXBZIGUXIB-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=CCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C=C/CN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-ethyl-2-(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6110971.png)
![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6110992.png)
![1-(cyclohexylmethyl)-3-{[(cyclopropylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6110995.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6110996.png)
![methyl 4-(5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6111009.png)
![1-(4-{3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6111015.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6111018.png)
![4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6111025.png)


![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)
![2-[(5E)-4-oxo-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)

